molecular formula C18H11NO B12518104 2-(Pyridin-2-YL)-9H-fluoren-9-one CAS No. 809287-26-1

2-(Pyridin-2-YL)-9H-fluoren-9-one

Cat. No.: B12518104
CAS No.: 809287-26-1
M. Wt: 257.3 g/mol
InChI Key: LSNHDNHOYSJGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-YL)-9H-fluoren-9-one is a heterocyclic compound that features a pyridine ring fused to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-YL)-9H-fluoren-9-one typically involves the reaction of 2-bromopyridine with fluorene-9-one under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-YL)-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorene and pyridine rings.

    Reduction: Reduced forms of the fluorene backbone.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-YL)-9H-fluoren-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-YL)-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets, altering their activity and resulting in various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-YL)-9H-fluoren-9-one is unique due to its fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel materials and therapeutic agents.

Properties

CAS No.

809287-26-1

Molecular Formula

C18H11NO

Molecular Weight

257.3 g/mol

IUPAC Name

2-pyridin-2-ylfluoren-9-one

InChI

InChI=1S/C18H11NO/c20-18-15-6-2-1-5-13(15)14-9-8-12(11-16(14)18)17-7-3-4-10-19-17/h1-11H

InChI Key

LSNHDNHOYSJGLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.